![molecular formula C20H21N3O5S2 B2902353 methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 899978-20-2](/img/structure/B2902353.png)
methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate” is a chemical compound that contains a 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process involves the reduction of a nitro group in a benzenesulfonamide derivative, followed by a reaction with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, a nucleophilic substitution with a pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reduction, bromination, and nucleophilic substitution .Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring system, which is a core part of the compound, has been reported to exhibit significant antimicrobial properties . Researchers have synthesized various derivatives to target a broad spectrum of microbial pathogens. The introduction of different functional groups, such as alkyl or aryl groups, can enhance the antimicrobial efficacy of these compounds .
Antiviral Agents
Compounds based on the 1,2,4-benzothiadiazine-1,1-dioxide structure have been investigated as potential antiviral agents . For instance, derivatives have been screened as inhibitors against the Hepatitis C Virus (HCV) polymerase, with some showing promising results in inhibiting viral replication .
Antidiabetic Applications
The same class of compounds has been evaluated for their antidiabetic properties . By acting as KATP channel activators, they may help in the regulation of insulin release, offering a new avenue for diabetes treatment .
Anticancer Research
1,2,4-benzothiadiazine-1,1-dioxide derivatives are also being studied for their anticancer activities . The modification of the core structure has led to the development of compounds that could interfere with cancer cell proliferation and survival .
AMPA Receptor Modulation
These compounds have been found to modulate AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. This application suggests potential use in neurological disorders where AMPA receptor activity is dysregulated .
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, a halo group at the 7 and 8 positions of the ring has been found to yield active compounds .
Biochemical Pathways
Given the broad range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold , it can be inferred that this compound may interact with multiple biochemical pathways.
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a variety of therapeutic activities .
properties
IUPAC Name |
methyl 2-[[2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-3-12-23-16-10-6-7-11-17(16)30(26,27)22-20(23)29-13-18(24)21-15-9-5-4-8-14(15)19(25)28-2/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKJNBWMEUPCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.